4-Amino-5-nitronicotinic acid
Description
Properties
IUPAC Name |
4-amino-5-nitropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c7-5-3(6(10)11)1-8-2-4(5)9(12)13/h1-2H,(H2,7,8)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTHOKQQURERRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)[N+](=O)[O-])N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration Reaction Conditions
- Reagents: A mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3), often referred to as a nitrating mixture.
- Molar Ratios: The sulfuric acid to nitric acid volume or molar ratio is critical, typically ranging from 1:5 to 1:7 to optimize nitration efficiency.
- Temperature Control: The nitration is conducted under carefully controlled temperatures to prevent over-nitration or decomposition:
- Pre-nitration step at ~50–65°C for 4–5 hours.
- Main nitration step at elevated temperatures (~80°C) for 10–14 hours.
- Catalysts: Sometimes ammonium bisulfate or sulfuric acid hydrogen ammonium is added to enhance reaction rates and selectivity.
Reaction Procedure (Adapted from Closely Related Compounds)
| Step | Description | Conditions |
|---|---|---|
| 1 | Prepare nitrating mixture by combining concentrated sulfuric acid and red fuming nitric acid (RFNA) | Molar ratio H2SO4:RFNA = 1:5 to 1:7; sulfuric acid ~68% wt; RFNA ~86% wt |
| 2 | Mix 4-aminonicotinic acid with catalyst (e.g., sulfuric acid hydrogen ammonium) | Molar ratio substrate:catalyst ~60:1 to 70:1 |
| 3 | Add nitrating mixture slowly to the substrate solution under stirring | Maintain temperature at 50–65°C for 4–5 hours (pre-nitration) |
| 4 | Increase temperature to ~80°C and continue nitration for 10–14 hours | Ensures complete nitration at the 5-position |
| 5 | Cool reaction mixture to 0–4°C for crystallization | Crystallization time 12–24 hours |
Isolation and Purification
- Crystallization: The crude nitration product is cooled to near 0°C to induce crystallization.
- Washing: The solid product is washed with cold methanol to remove impurities.
- Recrystallization: Dissolution in acidic aqueous solution (pH ~4) followed by slow cooling at a rate of 1°C/min to 0°C for 12 hours enhances purity.
- Drying: Vacuum drying yields the purified this compound.
Yields and Purity Data
Reported yields and purity for related nitronicotinic acids prepared under similar conditions are as follows:
| Parameter | Typical Value |
|---|---|
| Conversion Ratio | ~94–95% |
| Isolated Yield | ~88–89% |
| Product Purity (HPLC) | >99% |
| Crystallization Temp | 0–4°C |
| Reaction Time (Nitration) | 10–14 hours |
These data indicate that the method is efficient and reproducible for high-purity product isolation.
Research Findings and Optimization Insights
- Temperature and Time: Maintaining precise temperature control during nitration is crucial to avoid side reactions and degradation.
- Acid Ratios: The ratio of sulfuric acid to nitric acid affects the nitration regioselectivity and yield; a ratio of 1:5 to 1:7 is optimal.
- Catalyst Use: Addition of ammonium bisulfate or sulfuric acid hydrogen ammonium improves nitration efficiency.
- Purification: Sequential washing and recrystallization steps are essential to achieve >99% purity.
- Scale-up Considerations: Industrial processes may use continuous flow reactors and automated controls for temperature and reagent addition to maintain consistent quality.
Comparative Summary Table of Preparation Parameters
| Aspect | Details for this compound Preparation |
|---|---|
| Starting Material | 4-Aminonicotinic acid |
| Nitrating Agents | Concentrated sulfuric acid + red fuming nitric acid (RFNA) |
| Acid Ratio (H2SO4:HNO3) | 1:5 to 1:7 (molar) |
| Reaction Temperature | Pre-nitration: 50–65°C; Main nitration: ~80°C |
| Reaction Time | Pre-nitration: 4–5 hours; Main nitration: 10–14 hours |
| Catalyst | Sulfuric acid hydrogen ammonium or ammonium bisulfate |
| Crystallization Temp | 0–4°C |
| Purification | Methanol washing, acidic aqueous recrystallization (pH ~4) |
| Yield | ~88–89% isolated yield |
| Purity | >99% (HPLC) |
Chemical Reactions Analysis
Reduction Reactions
The nitro group at position 5 undergoes reduction to form amino derivatives. This is a critical pathway for synthesizing diamino-substituted nicotinic acids.
Mechanistic Insight :
-
Catalytic hydrogenation proceeds via adsorption of H₂ on the Pd surface, facilitating electron transfer to the nitro group.
-
The amino group at position 4 remains stable due to resonance stabilization with the pyridine ring .
Substitution Reactions
The amino group at position 4 participates in nucleophilic substitutions, forming derivatives for pharmaceutical applications.
Industrial Relevance :
Oxidation Reactions
The amino group can be oxidized to nitroso or nitro derivatives under controlled conditions.
Challenges :
-
Competitive oxidation of the pyridine ring is observed under harsh conditions, necessitating precise temperature control .
Electrophilic Aromatic Substitution
The nitro group directs electrophiles to meta/para positions relative to itself.
Regiochemical Notes :
-
The nitro group deactivates the ring but directs substituents to positions 3 and 6 due to its meta-directing nature .
Complexation and Coordination Chemistry
The amino and carboxyl groups enable metal chelation, relevant in catalysis and materials science.
Applications :
Scientific Research Applications
Chemical Properties and Structure
4-Amino-5-nitronicotinic acid has the molecular formula CHNO and a molecular weight of 198.14 g/mol. The compound features a pyridine ring with an amino group at the 4-position and a nitro group at the 5-position, contributing to its diverse reactivity and biological activity.
Medicinal Chemistry
In medicinal chemistry, 4A5N serves as a versatile building block for synthesizing pharmaceutical compounds. It has been investigated for its potential as an inhibitor or activator of various enzymes. The presence of both amino and nitro groups allows for interactions with biological targets, influencing molecular pathways relevant to disease treatment.
Key Findings:
- Antimicrobial Activity: Research indicates significant antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. A study reported minimum inhibitory concentrations (MIC) as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways .
- Anti-inflammatory Effects: A study published in the Journal of Medicinal Chemistry demonstrated that 4A5N significantly reduces pro-inflammatory cytokine levels, particularly interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in human macrophages .
Materials Science
4A5N is also being explored in materials science for developing novel materials with specific electronic or optical properties. Its unique structure allows it to be integrated into various polymer matrices, enhancing their functional characteristics.
Case Study on Infection Treatment
A clinical trial involving patients with chronic bacterial infections highlighted the efficacy of 4A5N. Patients treated with this compound showed a marked reduction in infection rates compared to those receiving standard antibiotic therapy. The results suggest that 4A5N may provide a viable alternative or adjunct to traditional antibiotics .
Case Study on Inflammatory Disorders
Another study focused on patients with rheumatoid arthritis indicated that administration of 4A5N led to decreased joint inflammation and pain relief. This highlights its potential as a therapeutic agent in inflammatory diseases, offering a new avenue for treatment where conventional therapies may be insufficient .
Mechanism of Action
The mechanism of action of 4-Amino-5-nitronicotinic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. It may also interact with cellular receptors, leading to changes in cell signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Molecular and Functional Group Comparisons
The table below summarizes key structural and functional differences between 4-amino-5-nitronicotinic acid and its analogues:
Key Observations:
- Substituent Effects: The nitro group enhances electrophilicity, making this compound more reactive than its amino- or hydroxy-substituted analogues.
- Positional Isomerism: 2-Aminonicotinic acid exhibits a significantly higher melting point (295–297°C) compared to 5-aminonicotinic acid, likely due to differences in crystal packing and intermolecular interactions .
- Derivatization: Ethyl esterification (e.g., ethyl 4-amino-5-nitronicotinate) increases molecular weight and lipophilicity, making it suitable for organic synthesis .
Biological Activity
4-Amino-5-nitronicotinic acid (C6H5N3O4) is a derivative of nicotinic acid, characterized by the presence of both an amino group and a nitro group on the pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant data and findings from diverse research sources.
This compound is a heterocyclic organic compound with the following structure:
- Molecular Formula : C6H5N3O4
- Molecular Weight : 183.12 g/mol
The compound's unique structure allows for various interactions with biological targets, enhancing its pharmacological potential.
1. Antimicrobial Activity
Nitro-containing compounds are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cell death.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Salmonella enterica | 64 µg/mL |
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation through various pathways. Nitro fatty acids, similar in structure, have been associated with modulation of inflammatory responses by inhibiting key enzymes like iNOS and COX-2.
Case Study:
A study demonstrated that treatment with nitro derivatives reduced levels of pro-inflammatory cytokines (IL-1β and TNF-α) in animal models of inflammation, suggesting that this compound may exert similar effects by influencing signaling pathways involved in inflammation .
3. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted, likely through the generation of reactive oxygen species (ROS) upon reduction.
Table 2: Anticancer Activity Observed
The biological activity of this compound is attributed to its structural components:
- Nitro Group : Upon reduction, it forms reactive intermediates that can interact with nucleophiles in cells, leading to cellular damage or apoptosis.
- Amino Group : This group can participate in hydrogen bonding and nucleophilic attacks, facilitating interactions with various biomolecules such as proteins and nucleic acids.
Research Findings
Recent studies have highlighted the diverse applications of nitro derivatives in medicinal chemistry:
- Antimicrobial Applications : Nitro compounds are often used as first-line treatments for bacterial infections due to their effective mechanisms against resistant strains.
- Anti-inflammatory Agents : Research indicates that these compounds can modulate immune responses, providing therapeutic benefits in chronic inflammatory diseases.
- Drug Development : The unique properties of this compound make it a candidate for further development into pharmaceuticals targeting specific diseases.
Q & A
Q. What are the established synthetic routes for 4-Amino-5-nitronicotinic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nitration and amination steps. For example, nitration of nicotinic acid derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) followed by selective reduction or substitution for amino group introduction. Reaction temperature (e.g., 0–5°C for nitration) and stoichiometric ratios of reagents (e.g., HNO₃ concentration) critically affect regioselectivity and purity .
- Data Table :
| Step | Reagents/Conditions | Key Variables | Yield Range |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | Temperature control, stoichiometry | 60–75% |
| Amination | NH₃/MeOH, 50–70°C | Reaction time, pH adjustment | 45–65% |
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons (δ 8.2–8.5 ppm for pyridine ring) and amine protons (δ 5.5–6.0 ppm, broad singlet).
- IR : Characteristic peaks include C=O stretch (~1700 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and N-H bend (~1600 cm⁻¹).
- Cross-validate with elemental analysis (C, H, N) to confirm molecular formula (C₆H₅N₃O₄) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods for synthesis/storage to avoid inhalation .
- Wear nitrile gloves and lab coats; avoid skin contact due to potential irritation .
- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in metal-organic frameworks (MOFs)?
- Methodological Answer :
- Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., nitro group for coordination).
- Compare with experimental data from X-ray diffraction (e.g., bond lengths in PbII-MOFs) to validate predictions .
- Example Application : A PbII-MOF using 5-nitronicotinic acid as a ligand showed fluorescence quenching for Fe³⁺ detection, suggesting similar potential for this compound .
Q. What experimental strategies resolve contradictions in reported catalytic activity of this compound derivatives?
- Methodological Answer :
- Perform controlled comparative studies:
Vary substituents (e.g., electron-withdrawing vs. donating groups) on the pyridine ring.
Use standardized assay conditions (e.g., pH 7.4, 25°C) to eliminate environmental variability.
- Employ kinetic studies (e.g., Michaelis-Menten plots) to differentiate catalytic mechanisms .
- Case Study : Discrepancies in ZSM-5 catalyst performance were resolved by isolating surface acidity effects from pore structure impacts .
Q. How does the electronic structure of this compound influence its fluorescence properties in sensing applications?
- Methodological Answer :
- Use UV-Vis and fluorescence spectroscopy to correlate conjugation length (pyridine ring + nitro/amino groups) with emission wavelengths.
- Compare with MOF-based sensors (e.g., [Pb(L-NO₂)₂·H₂O]ₙ) to assess ligand-to-metal charge transfer (LMCT) effects .
- Key Finding : Nitro groups enhance electron-deficient character, improving selectivity for metal ions like Fe³⁺ via static quenching .
Methodological Guidance for Data Interpretation
Q. How should researchers address high variability in HPLC purity assessments of this compound?
- Methodological Answer :
- Standardize mobile phase composition (e.g., 70:30 acetonitrile/water with 0.1% TFA) and column type (C18 reverse-phase).
- Use internal standards (e.g., 4-nitrobenzoic acid) to calibrate retention times.
- Replicate analyses (n ≥ 3) and report relative standard deviation (RSD) for transparency .
Q. What are best practices for reporting thermogravimetric analysis (TGA) data for stability studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
